molecular formula C18H19NO3 B1235506 Erythraline CAS No. 466-77-3

Erythraline

Cat. No.: B1235506
CAS No.: 466-77-3
M. Wt: 297.3 g/mol
InChI Key: TVOFUERNMZTYRM-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythraline is a natural product found in Erythrina crista-galli, Erythrina americana, and other organisms with data available.

Scientific Research Applications

Pharmacokinetic Disposition in Rats

Erythraline, primarily sourced from Erythrina verna, is notable for its application in addressing anxiety and sleep disorders. A study conducted on rats after intravenous administration of this compound revealed significant pharmacokinetic parameters. Key observations included an elimination half-life of 44.2 minutes and a total clearance of 42.1 ml/min/kg. The study also noted the presence of the metabolite 8-oxo-erythraline in rat plasma following administration (Demarque et al., 2019).

Inhibitory Effect on Toll-Like Receptor Signaling

This compound, isolated from Erythrina crista-galli, demonstrated a suppressive effect on nitric oxide production and inducible nitric oxide synthase expression in cells. This inhibition of Toll-like receptor signaling pathways suggests potential for treating inflammation diseases (Etoh et al., 2013).

Metabolism by Cytochrome P450 Enzymes

A study focusing on the metabolism of this compound revealed its biotransformation by cytochrome P450 enzymes. This research contributes to understanding this compound's effects on the central nervous system, including anticonvulsant and antidepressant activities (Marques et al., 2015).

In Vitro Metabolism Studies

This compound's metabolism was also studied in vitro using pig cecum models and biomimetic phase I reactions. This research contributes to the understanding of its use in traditional medicine, especially regarding its anxiolytic and sedative effects (Guaratini et al., 2014).

Selective MAO-B Inhibitors

This compound was identified as a part of a group of alkaloids isolated from Erythrina corallodendron with potential for treating neurodegenerative diseases. The study highlighted its selective inhibitory activity against Monoamine Oxidase B, an enzyme relevant in the context of Alzheimer's and Parkinson's diseases (Aboelmagd et al., 2021).

Unimolecular Elimination in Mass Spectrometry

A study on this compound revealed an unexpected H2 neutral elimination reaction during electrospray ionization tandem mass spectrometry. This provides insights into its structural analysis and potential pharmacological applications (Silva et al., 2013).

Biosynthesis in Erythrina crista-galli

Research into the biosynthesis of Erythrina alkaloids, including this compound, in Erythrina crista-galli indicated that fruit wall tissue is a significant site for alkaloid formation. This study provided insight into the natural synthesis of these compounds, which are used in traditional medicine (Maier et al., 1999).

Mechanism of Action

Target of Action

Erythraline, a spiroalkaloid derived from the Erythrina genus, primarily targets the α4β2 nicotinic acetylcholine receptors (nAChRs) in the central nervous system . These receptors play a crucial role in modulating neurotransmitter release and are implicated in various neurological processes, including anxiety and pain perception.

Mode of Action

this compound acts as a potent antagonist of the α4β2 nAChRs . By binding to these receptors, it inhibits their activation, which in turn reduces the excitatory neurotransmitter release. This antagonistic action leads to a decrease in neuronal excitability, contributing to its anxiolytic and sedative effects.

Biochemical Pathways

The inhibition of α4β2 nAChRs by this compound affects several downstream pathways. One significant pathway involves the reduction of calcium influx into neurons, which decreases the release of neurotransmitters such as dopamine and glutamate . This modulation of neurotransmitter release can lead to altered synaptic plasticity and reduced neuronal excitability, contributing to its therapeutic effects.

Pharmacokinetics

this compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. Its metabolism primarily involves oxidative reactions, leading to the formation of metabolites such as 8-oxo-erythraline . The compound’s bioavailability is influenced by its stability and the efficiency of its absorption in the gastrointestinal tract.

Result of Action

At the molecular level, this compound’s antagonism of α4β2 nAChRs results in decreased neuronal excitability and neurotransmitter release . This leads to a reduction in anxiety and sedation, making it effective for treating conditions like anxiety disorders and insomnia. Additionally, this compound has shown anti-inflammatory properties by inhibiting the Toll-like receptor (TLR) signaling pathway, which reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS) .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence this compound’s efficacy and stability. For instance, the compound’s stability might be affected by the acidic environment of the stomach, potentially impacting its absorption and bioavailability . Additionally, interactions with other medications or dietary components could alter its pharmacokinetic profile, affecting its therapeutic efficacy.

: BMC Complementary Medicine and Therapies : Biological and Pharmaceutical Bulletin

Future Directions

The structural diversity and complexity of erythrinan alkaloids, including erythraline, have increased remarkably in recent years . The erythrinan core may provide potential leads to structures that eventually may be useful therapeutically . These data stimulate further studies involving this alkaloid, especially since it is present in phytomedicine products and there are not reported data about the metabolism of erythrina alkaloids .

Biochemical Analysis

Biochemical Properties

Erythraline plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in its metabolism . Additionally, this compound has been identified as a potent antagonist of α4β2 nicotinic receptors, which may contribute to its anxiolytic effects . These interactions highlight the compound’s potential in modulating biochemical pathways related to anxiety and sedation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cell lines such as HL-60 (promyelocytic leukemia), SF-295 (glioblastoma), and OVCAR-8 (ovarian carcinoma), this compound and its metabolites have been tested for cytotoxic activity . Although no significant cytotoxic effects were observed, these studies provide insights into this compound’s influence on cell function. The compound also affects cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of its anxiolytic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound acts as an antagonist of α4β2 nicotinic receptors, which are involved in neurotransmission . This interaction likely contributes to its anxiolytic effects by modulating neuronal signaling. Additionally, this compound’s metabolism by cytochrome P450 enzymes results in the formation of oxidative metabolites, which may further influence its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is not metabolized by the pig cecum microbiota, but it undergoes oxidative metabolism in biomimetic models using Jacobsen catalyst . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes . These enzymes facilitate the biotransformation of this compound into oxidative metabolites, which may influence its pharmacological properties. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its therapeutic potential.

Properties

IUPAC Name

(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOFUERNMZTYRM-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318135
Record name Erythraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-77-3
Record name Erythraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythraline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P8WA50QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythraline
Reactant of Route 2
Reactant of Route 2
Erythraline
Reactant of Route 3
Erythraline
Reactant of Route 4
Erythraline
Reactant of Route 5
Erythraline
Reactant of Route 6
Erythraline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.